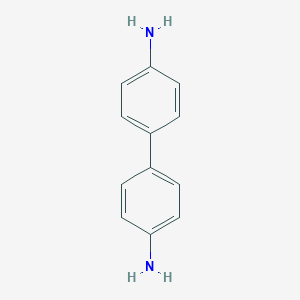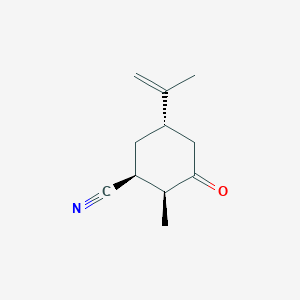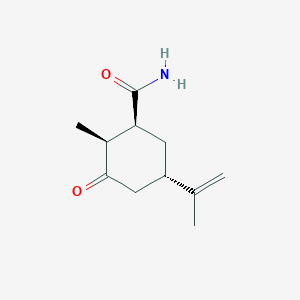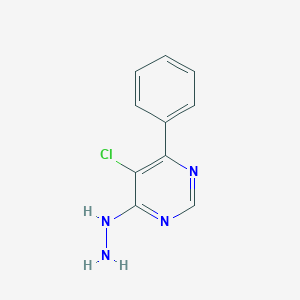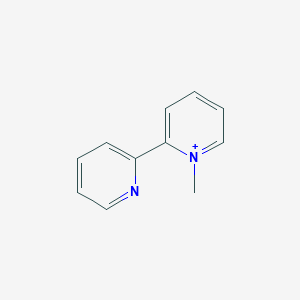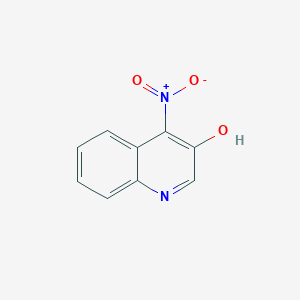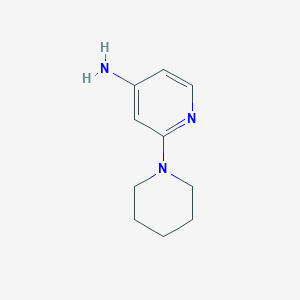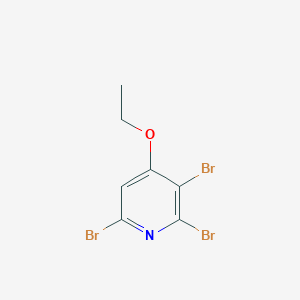
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-5-phenyl-pyrimidine-2-amine with hydrazine hydrate under reflux conditions to form the hydrazino derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The process may include purification steps such as crystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, pyrimidine derivatives are often explored for their potential therapeutic properties. This compound may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-methyl-amine
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-ethyl-amine
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-propyl-amine
Uniqueness
Compared to similar compounds, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine may exhibit unique properties such as higher stability, better solubility, or enhanced biological activity. These characteristics make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65942-57-6 |
|---|---|
Fórmula molecular |
C12H14ClN5 |
Peso molecular |
263.72g/mol |
Nombre IUPAC |
4-chloro-6-hydrazinyl-N,N-dimethyl-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN5/c1-18(2)12-15-10(13)9(11(16-12)17-14)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,16,17) |
Clave InChI |
PMQPDYZHVMGCMP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN |
SMILES canónico |
CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)

